molecular formula C22H14ClFN2O B10972725 2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B10972725
M. Wt: 376.8 g/mol
InChI Key: TVMROONOVQSKJP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl and fluorophenyl substituents.

    2-(3-bromophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.

    2-(3-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C22H14ClFN2O

Molecular Weight

376.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14ClFN2O/c23-15-7-5-6-14(12-15)21-13-17(16-8-1-3-10-19(16)25-21)22(27)26-20-11-4-2-9-18(20)24/h1-13H,(H,26,27)

InChI Key

TVMROONOVQSKJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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